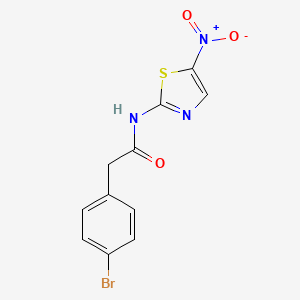

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O3S/c12-8-3-1-7(2-4-8)5-9(16)14-11-13-6-10(19-11)15(17)18/h1-4,6H,5H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJLEFWHDGPJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330340 | |

| Record name | 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349430-53-1 | |

| Record name | 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a haloketone under acidic or basic conditions.

Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.

Acetamide Formation: Finally, the acetamide linkage is formed by reacting the bromophenyl and nitrothiazole intermediates with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The bromine atom on the phenyl ring serves as a leaving group, enabling cross-coupling and substitution reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives (e.g., 2-(4-biphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide) . -

Buchwald-Hartwig Amination :

Substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C produces N-arylacetamide derivatives .

Functionalization of the Acetamide Linker

The acetamide group undergoes hydrolysis and condensation:

-

Acid/Base Hydrolysis :

Treatment with 6M HCl at reflux for 6 h cleaves the amide bond, yielding 2-(4-bromophenyl)acetic acid and 5-nitro-1,3-thiazol-2-amine . -

Condensation with Amines :

Reacting with substituted anilines (e.g., 4-nitroaniline) in ethanol under reflux forms Schiff base derivatives (e.g., N-(5-nitro-1,3-thiazol-2-yl)-2-(4-((4-nitrophenyl)imino)phenyl)acetamide) .

Reactivity of the 5-Nitrothiazole Ring

The electron-withdrawing nitro group directs electrophilic and nucleophilic attacks:

-

Nitro Reduction :

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 2-(4-bromophenyl)-N-(5-amino-1,3-thiazol-2-yl)acetamide . -

Electrophilic Substitution :

Limited reactivity due to nitro deactivation. Sulfonation at the 4-position of the thiazole requires fuming H₂SO₄ at 100°C for 12 h.-

Yield : <30% (low due to steric and electronic hindrance).

-

Thiazole Ring Alkylation

The thiazole nitrogen undergoes quaternization:

-

Reaction with Methyl Iodide :

In DMF at 60°C, the thiazole nitrogen is methylated, forming a thiazolium salt (2-(4-bromophenyl)-N-(3-methyl-5-nitro-1,3-thiazol-3-ium-2-yl)acetamide iodide) .

Radical Reactions

Photocatalytic C–H functionalization:

-

C–H Arylation :

Under blue LED light with Ru(bpy)₃Cl₂ as a catalyst and K₂S₂O₈ as an oxidant, the thiazole undergoes direct arylation at the 4-position with iodobenzene .

Comparative Reaction Data Table

Mechanistic Insights

-

NAS at Bromophenyl : Proceeds via a Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond as the rate-limiting step .

-

Nitro Reduction : Follows a Langmuir-Hinshelwood mechanism, where H₂ adsorption on Pd surfaces facilitates electron transfer to the nitro group .

-

Thiazole Quaternization : Polar aprotic solvents (e.g., DMF) stabilize the transition state by solvating the iodide counterion .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing thiazole and bromophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been reported to possess activity against various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the nitro group in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may enhance its efficacy against resistant strains of bacteria due to its ability to interfere with bacterial protein synthesis and DNA replication mechanisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may exhibit similar properties .

Materials Science

Crystal Structure Analysis

The crystal structure of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide has been characterized using X-ray diffraction techniques. The analysis revealed a nearly planar molecular structure with specific dihedral angles between the aromatic rings and the thiazole moiety. Such structural insights are crucial for understanding the compound's physical properties and potential applications in materials science, such as in the development of organic semiconductors or photonic materials .

Agricultural Chemistry

Pesticidal Activity

The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. The thiazole ring is known for its role in various agrochemicals, providing a scaffold that can be modified to enhance biological activity against pests and weeds. Preliminary studies indicate that related thiazole compounds exhibit insecticidal and fungicidal activities, which could be extrapolated to predict the efficacy of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide in these roles .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for compounds like 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The nitrothiazole moiety may interact with biological macromolecules, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogous Compounds

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 5-nitrothiazole and 4-bromophenyl groups confer superior antimicrobial activity compared to analogs lacking these substituents (e.g., MICs of 13–27 µmol/L vs. >250 µg/mL for non-nitro derivatives) .

- Lipophilicity : Higher logP values in brominated/nitrated analogs correlate with enhanced membrane permeability, as seen in the target compound and its dual-bromophenyl analog .

- Steric Effects : Bulkier substituents (e.g., 4-bromobenzyl in N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide) reduce activity due to steric hindrance .

Crystallographic and Bonding Differences

Comparative crystallographic studies reveal subtle structural variations:

- The C6–Br bond length in the target compound (1.8907 Å) is shorter than in N-(4-bromophenyl)acetamide derivatives (1.91 Å), suggesting stronger σ-bonding .

- The N1–C2 bond (1.347 Å) in the acetamide moiety is shorter than in N-(3-chloro-4-fluorophenyl) analogs (1.30–1.44 Å), indicating enhanced resonance stabilization .

Antimicrobial Efficacy

The target compound demonstrates potent activity against Staphylococcus aureus (MIC: 13–27 µmol/L), outperforming analogs with chloro or methoxy substituents . This is attributed to:

Electron-Withdrawing Effects: The –NO₂ group increases electrophilicity, facilitating interactions with microbial enzymes (e.g., DNA gyrase) .

Synergistic Halogenation : The 4-bromophenyl group enhances hydrophobic interactions with lipid bilayers, as seen in dual-bromophenyl analogs .

Biological Activity

Overview

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, a nitrothiazole moiety, and an acetamide linkage, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of thiourea derivatives with haloketones.

- Nitration : The thiazole ring is nitrated using agents like nitric acid.

- Bromination of Phenyl Group : Electrophilic aromatic substitution introduces the bromophenyl group.

- Acetamide Formation : The final step involves reacting the intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiazole rings can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial lipid biosynthesis .

A comparative analysis of antimicrobial activity revealed that certain derivatives demonstrated promising results against various pathogens, with minimum inhibitory concentrations (MICs) indicating significant efficacy. For example, some compounds showed MIC values as low as 0.22 μg/mL against tested pathogens .

Anticancer Activity

The anticancer potential of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide has been explored through in vitro studies on human breast adenocarcinoma cell lines (MCF7). Results indicated that specific derivatives exhibited substantial cytotoxicity, with IC50 values derived from dose-response curves demonstrating their effectiveness in reducing cell viability .

The biological activity is believed to stem from the interaction of the nitrothiazole moiety with biological macromolecules, leading to inhibition or modulation of enzyme activity. The bromophenyl group may enhance binding affinity to target sites, thereby increasing the compound's overall efficacy.

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the bromine atom in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide. These include increased lipophilicity and altered electronic properties which may enhance biological activity compared to analogs such as 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide and 2-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide .

Data Summary and Case Studies

Q & A

Advanced Research Question

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding modes to enzymes (e.g., bacterial ribosomes or kinases). Crystallographic data from related compounds (e.g., chlorinated acetamides) inform target selection .

- Molecular Dynamics (MD): Simulations assess stability of ligand-target complexes under physiological conditions. Parameters such as binding free energy (ΔG) and hydrogen-bond occupancy are quantified .

How can contradictions in biological activity data across studies be systematically addressed?

Advanced Research Question

Discrepancies often arise due to:

- Assay Variability: Differences in cell lines (e.g., HL60 vs. RBL-2H3) or growth media affect compound efficacy. Standardizing protocols (e.g., fixed incubation times, serum-free conditions) minimizes variability .

- Concentration Gradients: Dose-response curves (e.g., IC₅₀ values) must be validated across multiple replicates. For example, a compound showing antibacterial activity at 10 µM in one study but not another may require re-evaluation of bacterial strain susceptibility .

What are the best practices for resolving structural ambiguities using crystallographic data?

Advanced Research Question

- Data Collection: High-resolution (<1.0 Å) X-ray data are preferred. Twinned crystals require specialized refinement in SHELXL .

- Hydrogen Bond Analysis: Directionality of bonds (e.g., acetamide NH to thiazole N) helps validate molecular conformation. For example, the nitro group’s orientation in the thiazole ring can be confirmed via anisotropic displacement parameters .

How can reaction yields for nitro-thiazole acetamide derivatives be improved?

Advanced Research Question

Low yields (15–21%) in similar syntheses suggest:

- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C or CuI) can accelerate coupling reactions.

- Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity.

- In Situ Monitoring: Techniques like TLC or HPLC-MS identify intermediates and optimize reaction quenching.

What mechanistic insights exist for the biological activity of nitro-thiazole acetamides?

Advanced Research Question

Chlorinated analogs inhibit bacterial growth by binding to ribosomal proteins, disrupting translation . For nitro derivatives, proposed mechanisms include:

- Redox Cycling: Nitro group reduction generates reactive oxygen species (ROS), damaging microbial DNA.

- Enzyme Inhibition: Molecular docking suggests potential inhibition of bacterial dihydrofolate reductase (DHFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.